

# An In-depth Technical Guide to FeTMPyP: Chemical Structure, Properties, and Therapeutic Potential

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: FeTMPyP

Cat. No.: B15583638

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**FeTMPyP**, or Iron(III) meso-tetra(N-methyl-4-pyridyl)porphine, is a synthetic metalloporphyrin that has garnered significant attention in the scientific community for its potent catalytic activity and therapeutic promise. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **FeTMPyP**, with a particular focus on its role as a peroxynitrite decomposition catalyst and its implications for drug development in indications driven by oxidative and nitrosative stress.

## Chemical Structure and Identification

**FeTMPyP** possesses a planar porphyrin core with a centrally coordinated ferric iron ( $\text{Fe}^{3+}$ ). The periphery of the porphyrin ring is functionalized with four positively charged N-methylpyridinium moieties.

Synonyms: Fe(III) meso-Tetra(N-methyl-4-pyridyl)porphine pentachloride, Fe(III)TMPyP, 5,10,15,20-Tetrakis(N-methyl-4'-pyridyl)porphinato Iron (III) Chloride.[1]

Identifier	Value
IUPAC Name	-Iron(5+), pentachloride
CAS Number	133314-07-5[2]
Molecular Formula	C <sub>44</sub> H <sub>36</sub> Cl <sub>5</sub> FeN <sub>8</sub> [1]
Molecular Weight	909.92 g/mol [1][2]

## Physicochemical and Catalytic Properties

**FeTMPyP** is a brown to black solid powder with notable solubility in aqueous solutions. Its key properties are summarized in the tables below.[3]

### General Properties

Property	Value
Appearance	Brown to black solid powder[3]
Solubility	Soluble in water
Storage	Store at room temperature, protect from light[1]

### Spectroscopic and Electrochemical Properties

Property	Value
UV-Vis Absorption ( $\lambda_{\text{max}}$ )	Soret Band: ~423-442 nm, Q-Bands: ~500-650 nm
Redox Potentials (vs. SCE)	Reduction peaks at -0.15 V, -0.69 V, and -0.90 V

### Catalytic Activity

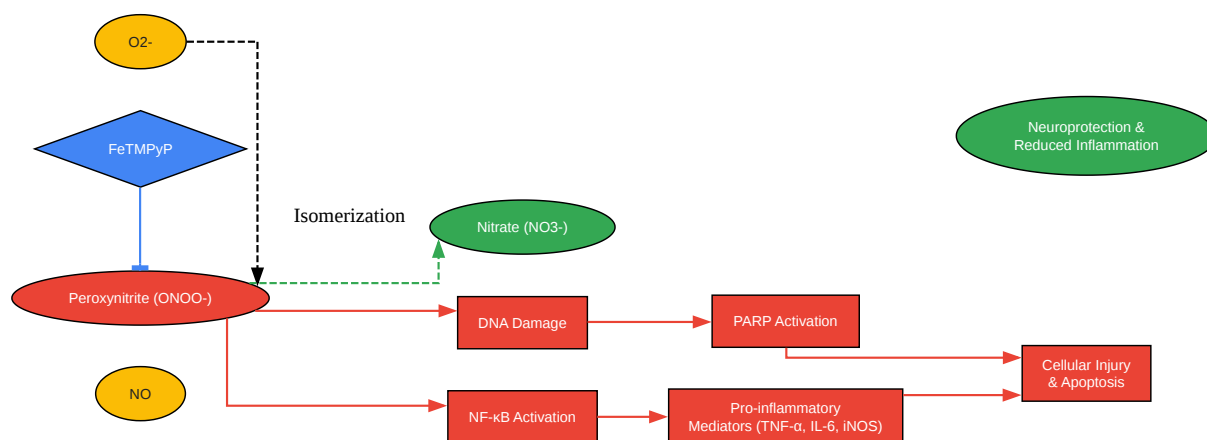
The primary catalytic function of **FeTMPyP** is the decomposition of peroxynitrite (ONOO<sup>-</sup>), a potent and cytotoxic reactive nitrogen species.

Parameter	Value
Catalytic Reaction	Isomerization of peroxynitrite (ONOO <sup>-</sup> ) to nitrate (NO <sub>3</sub> <sup>-</sup> )[1]
Rate Constant (kcat)	2.2 x 10 <sup>6</sup> M <sup>-1</sup> s <sup>-1</sup> [1]

## Mechanism of Action: Peroxynitrite Scavenging and Downstream Effects

**FeTMPyP**'s therapeutic effects are primarily attributed to its ability to catalytically neutralize peroxynitrite. Peroxynitrite is formed from the rapid reaction of nitric oxide (NO) and superoxide (O<sub>2</sub><sup>-</sup>) and is a key mediator of cellular damage in various pathological conditions. By decomposing peroxynitrite, **FeTMPyP** mitigates oxidative and nitrosative stress, thereby preventing damage to lipids, proteins, and DNA.

This primary action leads to the modulation of several downstream signaling pathways implicated in inflammation and cell death. In the context of neuroinflammation, **FeTMPyP** has been shown to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This, in turn, reduces the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4] Furthermore, **FeTMPyP** can attenuate the overactivation of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell death, which is often hyperactivated in response to extensive DNA damage caused by peroxynitrite.[4]



[Click to download full resolution via product page](#)

**Caption:** Simplified signaling pathway of **FeTMPyP**'s mechanism of action.

## Experimental Protocols

### Synthesis of FeTMPyP

The synthesis of **FeTMPyP** is a multi-step process that begins with the synthesis of the porphyrin ligand, followed by metallation with iron.

#### Step 1: Synthesis of 5,10,15,20-tetra(4-pyridyl)porphyrin (TPP)

A common method for the synthesis of TPP is the Lindsey synthesis. This involves the condensation of pyrrole and 4-pyridinecarboxaldehyde in a suitable solvent, followed by oxidation.

- Materials: Pyrrole, 4-pyridinecarboxaldehyde, dichloromethane (DCM), propionic acid, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil.
- Procedure:

- Equimolar amounts of freshly distilled pyrrole and 4-pyridinecarboxaldehyde are dissolved in a large volume of an appropriate solvent (e.g., DCM or propionic acid).
- A catalytic amount of an acid, such as trifluoroacetic acid (TFA), is added.
- The reaction mixture is stirred at room temperature for an extended period (several hours to overnight) in the dark to form the porphyrinogen.
- The porphyrinogen is then oxidized to the porphyrin by adding an oxidizing agent like DDQ or p-chloranil and refluxing the mixture.
- The solvent is removed, and the crude product is purified by column chromatography on silica gel or alumina.

#### Step 2: N-methylation of TPP

- Materials: TPP, methyl iodide ( $\text{CH}_3\text{I}$ ) or dimethyl sulfate ( $(\text{CH}_3)_2\text{SO}_4$ ), a suitable solvent like N,N-dimethylformamide (DMF).
- Procedure:
  - TPP is dissolved in DMF.
  - An excess of the methylating agent (methyl iodide or dimethyl sulfate) is added.
  - The mixture is heated and stirred for several hours.
  - The product, meso-tetra(N-methyl-4-pyridyl)porphyrin (TMPyP), is precipitated by the addition of a non-polar solvent and collected by filtration.

#### Step 3: Metallation with Iron

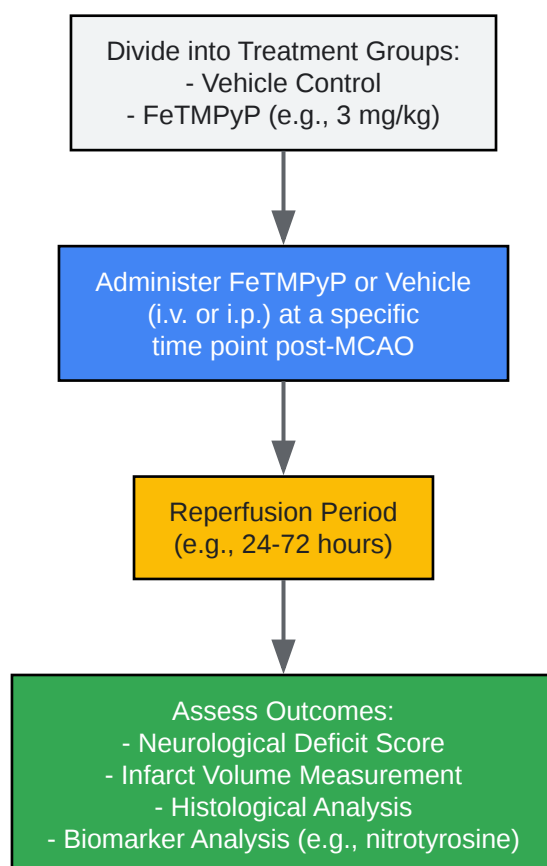
- Materials: TMPyP, an iron(II) salt such as ferrous chloride ( $\text{FeCl}_2$ ) or iron(II) acetate, a high-boiling point solvent like DMF or dimethyl sulfoxide (DMSO).
- Procedure:
  - TMPyP is dissolved in DMF.

- An excess of the iron(II) salt is added.
- The mixture is heated to reflux for several hours until the reaction is complete, which can be monitored by UV-Vis spectroscopy (disappearance of the free-base porphyrin Soret band and appearance of the metalloporphyrin Soret band).
- The solvent is removed under reduced pressure, and the crude **FeTMPyP** is purified, often by recrystallization or further chromatographic methods.

## In Vivo Administration in a Rat Model of Focal Cerebral Ischemia

The following protocol is a representative example of how **FeTMPyP** has been used in preclinical studies.

- Animal Model: Male Sprague-Dawley rats are subjected to middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia.
- **FeTMPyP** Preparation: **FeTMPyP** is dissolved in a vehicle, typically 0.9% saline.
- Administration:
  - Dose: Doses ranging from 1 to 3 mg/kg have been shown to be effective.[\[5\]](#)
  - Route: Intravenous (i.v.) administration is common, often via the jugular vein. Intraperitoneal (i.p.) injection has also been used.[\[5\]](#)
  - Timing: **FeTMPyP** can be administered at various time points post-MCAO, with studies showing efficacy when given up to 6 hours after the ischemic event.[\[6\]](#)
- Experimental Workflow:



[Click to download full resolution via product page](#)

**Caption:** General experimental workflow for in vivo studies of **FeTMPyP**.

## Applications in Drug Development

The unique properties of **FeTMPyP** make it a compelling candidate for therapeutic development in a range of diseases characterized by oxidative and nitrosative stress.

- **Neurodegenerative Diseases:** Conditions such as stroke, Parkinson's disease, and Alzheimer's disease involve neuronal damage mediated by reactive oxygen and nitrogen species. **FeTMPyP**'s ability to cross the blood-brain barrier and its neuroprotective effects make it a promising area of research.
- **Inflammatory Disorders:** By modulating the NF- $\kappa$ B pathway and reducing pro-inflammatory cytokine production, **FeTMPyP** has potential applications in chronic inflammatory diseases.
- **Cardiovascular Diseases:** **FeTMPyP** has been investigated for its ability to mitigate ischemia-reperfusion injury in the heart and other organs.[5]

- Neuropathic Pain: Studies have shown that **FeTMPyP** can ameliorate functional and behavioral deficits in animal models of neuropathic pain by reducing neuroinflammation and PARP over-activation.[4]

## Conclusion

**FeTMPyP** is a well-characterized synthetic metalloporphyrin with potent peroxynitrite decomposition activity. Its ability to mitigate oxidative and nitrosative stress and modulate downstream inflammatory pathways provides a strong rationale for its further investigation as a therapeutic agent. This guide has provided a technical overview of its chemical structure, properties, and a foundation for its experimental use, highlighting its potential for drug development professionals in addressing a variety of unmet medical needs.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Fe(III) meso-Tetra (N-Methyl-4-Pyridyl) porphine pentachloride | [frontierspecialtychemicals.com]
- 2. Iron(III) meso-tetra(N-methyl-4-pyridyl)porphine pentachloride | 133314-07-5 | FI183270 [biosynth.com]
- 3. 133314-07-5|FE(III) meso-Tetra (N-Methyl-4-Pyridyl) porphine pentachloride|BLD Pharm [bldpharm.com]
- 4. FeTMPyP a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of FeTMPyP: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to FeTMPyP: Chemical Structure, Properties, and Therapeutic Potential]. BenchChem, [2025]. [Online PDF].



Available at: [<https://www.benchchem.com/product/b15583638#chemical-structure-and-properties-of-fetmpyp>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)